molecular formula C36H28FNO5 B14155262 2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217687-88-1

2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione

Cat. No.: B14155262
CAS No.: 1217687-88-1
M. Wt: 573.6 g/mol
InChI Key: GMCMRZAATVOCBV-UHFFFAOYSA-N
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Description

2’-(3,4-Dimethoxyphenyl)-7’-fluoro-1’,2’-dihydro-1’-(4-methylbenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(3,4-Dimethoxyphenyl)-7’-fluoro-1’,2’-dihydro-1’-(4-methylbenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-(3,4-Dimethoxyphenyl)-7’-fluoro-1’,2’-dihydro-1’-(4-methylbenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2’-(3,4-Dimethoxyphenyl)-7’-fluoro-1’,2’-dihydro-1’-(4-methylbenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-(3,4-Dimethoxyphenyl)-7’-fluoro-1’,2’-dihydro-1’-(4-methylbenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-(3,4-Dimethoxyphenyl)-7’-fluoro-1’,2’-dihydro-1’-(4-methylbenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione apart from these similar compounds is its unique spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1217687-88-1

Molecular Formula

C36H28FNO5

Molecular Weight

573.6 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-fluoro-1-(4-methylbenzoyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione

InChI

InChI=1S/C36H28FNO5/c1-20-8-10-21(11-9-20)33(39)32-31(23-12-16-28(42-2)29(19-23)43-3)36(34(40)25-6-4-5-7-26(25)35(36)41)30-17-13-22-18-24(37)14-15-27(22)38(30)32/h4-19,30-32H,1-3H3

InChI Key

GMCMRZAATVOCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(C3(C4N2C5=C(C=C4)C=C(C=C5)F)C(=O)C6=CC=CC=C6C3=O)C7=CC(=C(C=C7)OC)OC

Origin of Product

United States

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